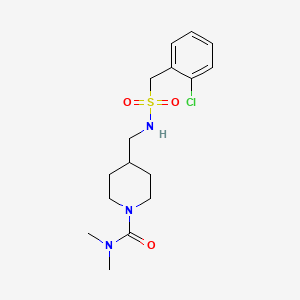![molecular formula C26H24FN5O B2513076 1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine CAS No. 2188279-62-9](/img/structure/B2513076.png)
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine, commonly known as D4F, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. D4F is a small molecule that can be synthesized using various methods, and its unique structure enables it to interact with various biological systems. In
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives, including the specific compound , have been a focal point in drug development due to their versatile biological activities. Triazoles are recognized for their potential in creating new drugs with diverse biological effects because of their structural variations. The development and synthesis of novel triazole compounds have been driven by their success in the pharmaceutical market and their applications in treating various conditions. The interest in new triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties is notable. This highlights the significance of 1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine and similar compounds in scientific research for their therapeutic potentials (Ferreira et al., 2013).
Piperazine Derivatives and Therapeutic Applications
Piperazine derivatives, as part of the chemical structure of this compound, have been extensively studied for their therapeutic applications. These derivatives are found in numerous clinically applied drugs, particularly for treating depression, psychosis, or anxiety. The metabolic pathways, including N-dealkylation and the pharmacological actions of arylpiperazine derivatives, have been a subject of significant research. These studies highlight the broad pharmacological potential of these compounds, emphasizing their relevance in therapeutic applications and providing insights into their metabolic pathways and interaction with various neurotransmitter receptors (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
The compound's structural components, like arylcycloalkylamines and their substituents, are crucial pharmacophoric groups present in various antipsychotic agents. These groups significantly contribute to the potency and selectivity of binding affinity at D2-like receptors. The exploration of these pharmacophoric groups and their contributions to the binding affinities and selectivity for D2-like receptors underscores the compound's potential applications in addressing neuropsychiatric disorders (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine, as a part of the compound's structure, is a versatile medicinal scaffold and has shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis. The design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules have been extensively reviewed, providing valuable insights into the development of safer, selective, and cost-effective anti-mycobacterial agents. This aspect of the compound's research is crucial in the ongoing fight against tuberculosis, especially multidrug-resistant strains (Girase et al., 2020).
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-fluorophenyl)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c27-22-13-11-19(12-14-22)23-24(29-30-28-23)26(33)32-17-15-31(16-18-32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23-25,28-30H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVYLPCJZWPORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4C(NNN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

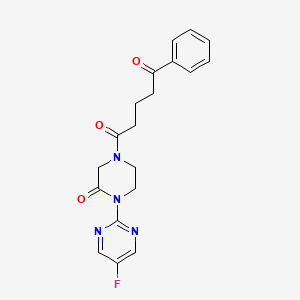
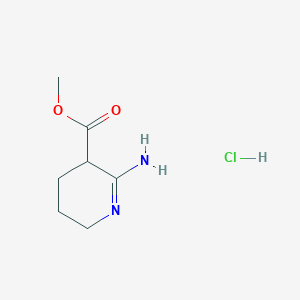
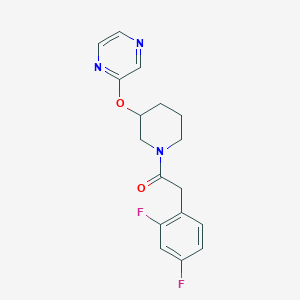
![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)
![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2513004.png)
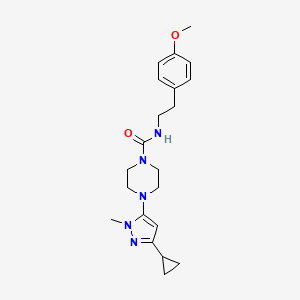
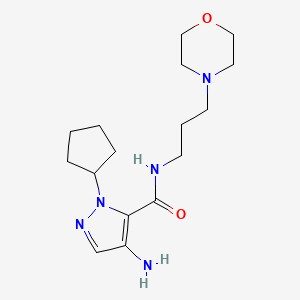
![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)
